molecular formula C13H9Cl2N3 B2940074 3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 439107-64-9

3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2940074
CAS No.: 439107-64-9
M. Wt: 278.14
InChI Key: XBMJOFSVUYIOTO-UHFFFAOYSA-N
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Description

The compound “3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . Pyrimidine, a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions, is an integral part of DNA and RNA and imparts diverse pharmacological properties .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been a topic of interest in recent years. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of 2,4,6-trisubstituted pyrimidines by reacting chalcone with guanidine hydrochloride .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered heterocyclic ring containing two nitrogen atoms at 1st and 3rd positions . The structure of these compounds can be confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .


Chemical Reactions Analysis

Pyrimidine and its derivatives have been described with a wide range of biological potential i.e., anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial . The chemical reactions involved in the synthesis of these compounds often involve condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined using various analytical techniques. For instance, the compound “4-Pyrimidinamine, 6-chloro-2-(methylthio)-” has a molecular weight of 175.639 .

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of pyrazolo[1,5-a]pyrimidines has been explored for their potential anticancer properties. For example, a study reported the synthesis of a compound structurally similar to 3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, demonstrating moderate anticancer activity. The study emphasizes the compound's crystal structure and biological activity, suggesting a potential pathway for developing new anticancer agents (Lu Jiu-fu et al., 2015).

Antimicrobial and Antiviral Activities

  • Pyrazolo[1,5-a]pyrimidine derivatives have shown promising antimicrobial and antiviral activities. A study synthesized 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial activity, indicating the potential for these compounds to contribute to new antibacterial therapies (S. Rostamizadeh et al., 2013). Another research highlighted the synthesis and antiviral activity of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues, presenting a pathway for developing antiviral drugs (N. Saxena et al., 1990).

Fluorescent Probes and Functional Materials

  • Pyrazolo[1,5-a]pyrimidines have also been utilized as key intermediates in the synthesis of functional fluorophores. A study provided a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which were used as intermediates for preparing novel functional fluorophores. These compounds exhibited significant fluorescence properties, suggesting their use in detecting biologically or environmentally relevant species (Juan C Castillo et al., 2018).

Antiproliferative and Proapoptotic Agents

  • Research on pyrazolo[3,4-d]pyrimidines has identified their role as potent antiproliferative and proapoptotic agents. One study synthesized new derivatives and evaluated their biological properties as inhibitors of isolated Src and cell line proliferation, indicating their potential in cancer treatment through interference with the phosphorylation of Src and induction of apoptosis (F. Carraro et al., 2006).

Future Directions

The future directions in the research of pyrimidine derivatives are promising. The development of more potent and efficacious anticancer drugs with pyrimidine scaffold is one of the potential future directions . Another potential direction is the development of novel CDK2 inhibitors .

Properties

IUPAC Name

3-chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3/c1-8-12(15)13-16-6-10(7-18(13)17-8)9-2-4-11(14)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMJOFSVUYIOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820688
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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